![molecular formula C17H13NO4S B14201302 4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid CAS No. 866429-62-1](/img/structure/B14201302.png)
4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid is a chemical compound that belongs to the class of thioxanthone derivatives. Thioxanthones are known for their photochemical properties and are widely used in various industrial applications, including as photoinitiators in polymerization processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid typically involves the reaction of 9-oxo-9H-thioxanthene-2-amine with butanoic acid derivatives under specific conditions. One common method involves the use of acylation reactions where the amine group of 9-oxo-9H-thioxanthene-2-amine reacts with an acyl chloride derivative of butanoic acid. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification using chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioxanthone derivatives.
Wissenschaftliche Forschungsanwendungen
4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid has several applications in scientific research:
Biology: Investigated for its potential use in biological imaging due to its photochemical properties.
Medicine: Explored for its potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of high-performance materials, including adhesives and sealants.
Wirkmechanismus
The mechanism of action of 4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid primarily involves its photochemical properties. Upon exposure to light, the compound can generate reactive species such as free radicals, which can initiate polymerization reactions. The molecular targets and pathways involved include the activation of the carbonyl group, leading to the formation of reactive intermediates that propagate the polymerization process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid: Another thioxanthone derivative with similar photochemical properties.
4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid: A structurally similar compound with variations in the functional groups attached to the thioxanthone core.
Uniqueness
4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid is unique due to its specific combination of functional groups, which confer distinct photochemical properties and reactivity. This makes it particularly useful as a photoinitiator in various applications, including polymerization and photodynamic therapy.
Eigenschaften
CAS-Nummer |
866429-62-1 |
|---|---|
Molekularformel |
C17H13NO4S |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
4-oxo-4-[(9-oxothioxanthen-2-yl)amino]butanoic acid |
InChI |
InChI=1S/C17H13NO4S/c19-15(7-8-16(20)21)18-10-5-6-14-12(9-10)17(22)11-3-1-2-4-13(11)23-14/h1-6,9H,7-8H2,(H,18,19)(H,20,21) |
InChI-Schlüssel |
KZSYPXHVPMBZAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


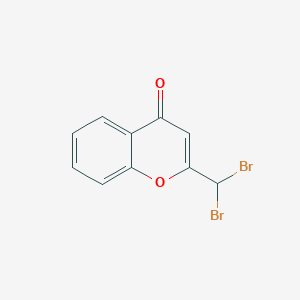
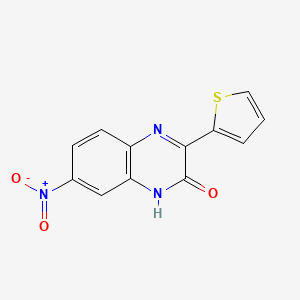
![7-Butoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B14201242.png)
![N-[(4-Chlorophenyl)carbamoyl]-2'-deoxycytidine](/img/structure/B14201249.png)
![Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)-](/img/structure/B14201250.png)
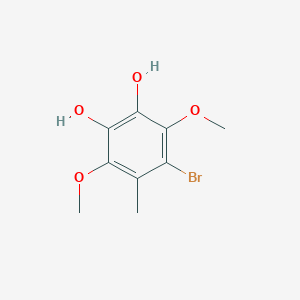
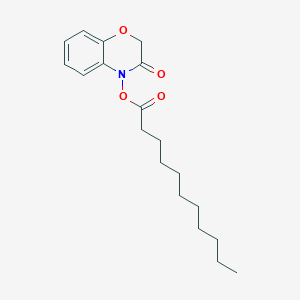
![2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)-](/img/structure/B14201269.png)
![3-[(4-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14201282.png)
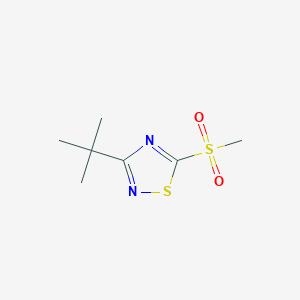
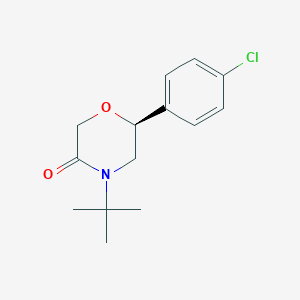
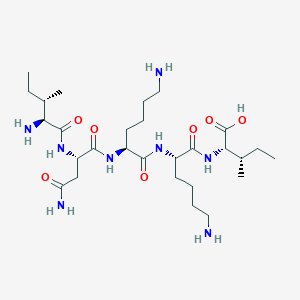

![N-(2-Aminoethyl)-2-methoxy-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B14201317.png)
